

An In-Depth Technical Guide to Carboxyphosphamide Benzyl Ester-d4

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Compound of Interest

Compound Name: Carboxyphosphamide Benzyl Ester-d4

Cat. No.: B13444977

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and metabolic context of **Carboxyphosphamide Benzyl Ester-d4**. This deuterated analog of a major metabolite of the anticancer drug cyclophosphamide is a critical tool in pharmacokinetic and drug metabolism studies.

Core Chemical Properties

Carboxyphosphamide Benzyl Ester-d4 is a stable-labeled internal standard used for the quantification of carboxyphosphamide, a primary and largely inactive metabolite of cyclophosphamide. The introduction of four deuterium atoms provides a distinct mass shift, facilitating its use in mass spectrometry-based analytical methods.

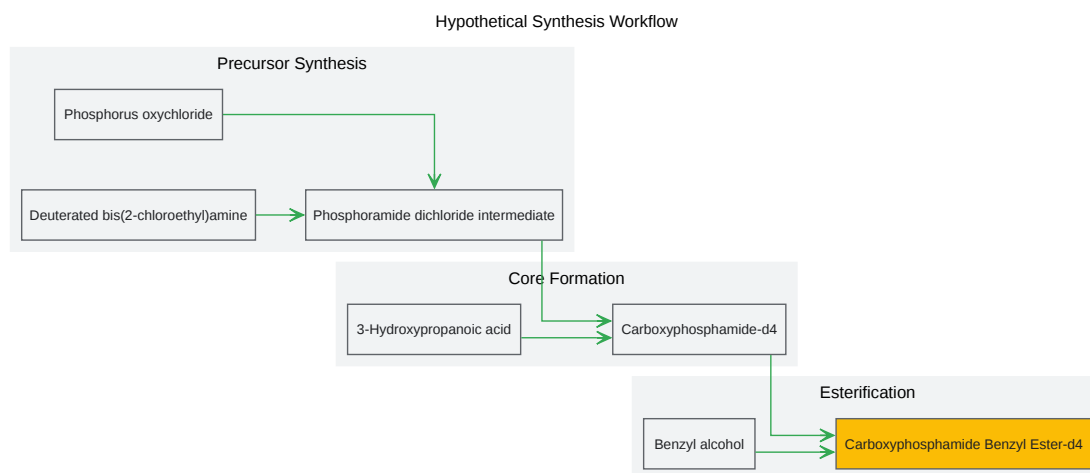
Property	Value	Source
Chemical Name	3-[[Amino[bis(2-chloroethyl-d4)amino]phosphinyl]oxy]propanoic acid, phenylmethyl ester	N/A
CAS Number	1276302-73-8	[1]
Molecular Formula	C ₁₄ H ₁₇ D ₄ Cl ₂ N ₂ O ₄ P	N/A
Molecular Weight	387.23 g/mol	N/A
Synonyms	Carboxycyclophosphamide Benzyl Ester-d4	N/A

Note: Experimental physical properties such as melting point, boiling point, and solubility are not readily available in public literature and are typically found on supplier-specific documentation like a Certificate of Analysis.

Synthesis and Characterization

While a detailed, publicly available synthesis protocol for **Carboxyphosphamide Benzyl Ester-d4** is scarce, the general approach involves the esterification of carboxyphosphamide-d4 with benzyl alcohol. The synthesis of the deuterated precursor, carboxyphosphamide-d4, would logically follow synthetic routes established for cyclophosphamide and its metabolites, incorporating deuterated reagents at the appropriate steps.

Hypothetical Synthetic Workflow:



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Caption: Hypothetical synthesis of **Carboxyphosphamide Benzyl Ester-d4**.

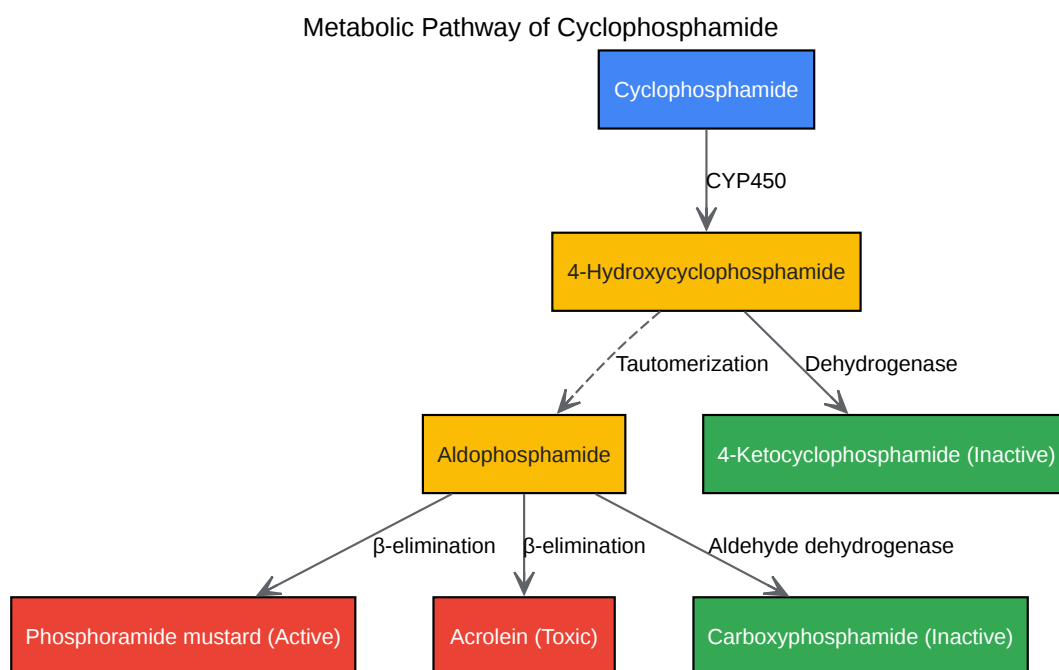
Characterization would rely on standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and the position of the deuterium labels.
- Mass Spectrometry (MS): To verify the molecular weight and isotopic enrichment.
- High-Performance Liquid Chromatography (HPLC): To assess purity.

Metabolic Pathway of the Parent Compound: Cyclophosphamide

Carboxyphosphamide is a major metabolite of cyclophosphamide, an alkylating agent widely used in chemotherapy. The metabolic activation and detoxification of cyclophosphamide is a complex process primarily occurring in the liver.[2]

Metabolic Activation and Inactivation of Cyclophosphamide:



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Caption: Simplified metabolic pathway of cyclophosphamide.

Cyclophosphamide is first hydroxylated by cytochrome P450 enzymes to 4-hydroxycyclophosphamide, which exists in equilibrium with its tautomer, aldophosphamide.[2]

Aldophosphamide can then undergo two pathways:

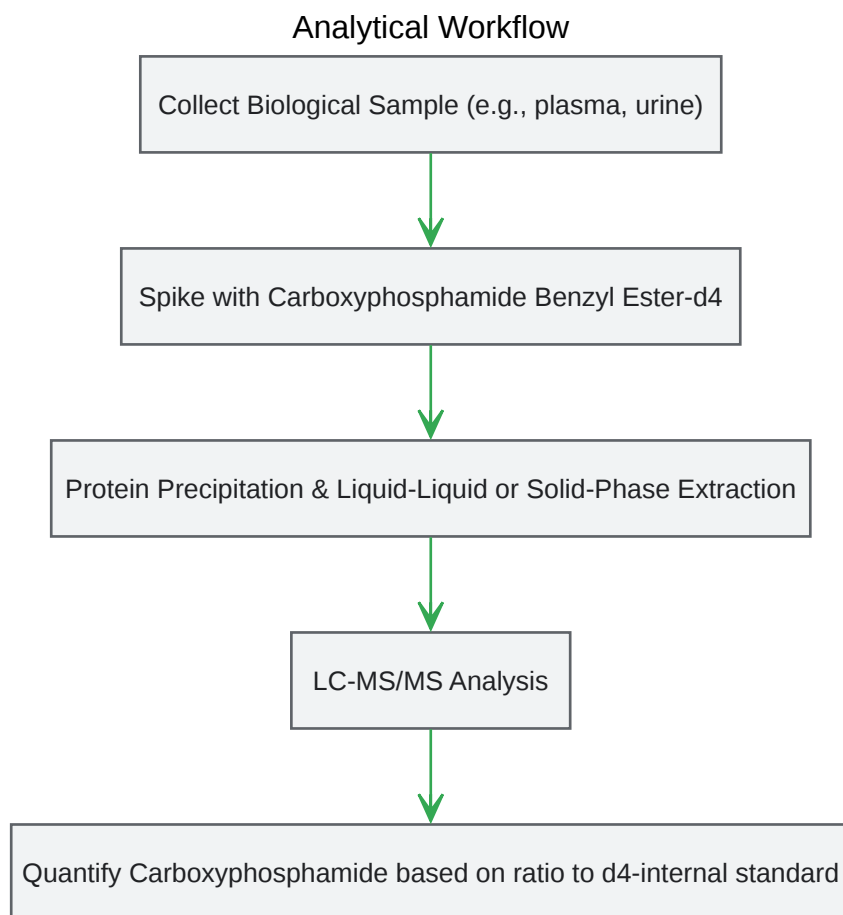
- Activation: β -elimination to yield the active cytotoxic agent, phosphoramidate mustard, and the toxic byproduct, acrolein.[2]
- Inactivation: Oxidation by aldehyde dehydrogenase to the inactive metabolite, carboxyphosphamide.[3]

The benzyl ester of carboxyphosphamide is not a natural metabolite but a synthetic derivative used for analytical purposes. In vivo, esterases would likely hydrolyze the benzyl ester group, yielding carboxyphosphamide. The stability of the deuterated chloroethyl groups is a key feature for its use as an internal standard.

Experimental Protocols

Detailed experimental protocols for the use of **Carboxyphosphamide Benzyl Ester-d4** are typically developed and validated in-house by research laboratories. However, a general workflow for its use as an internal standard in a pharmacokinetic study is outlined below.

General Workflow for Quantification of Carboxyphosphamide in a Biological Matrix:



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Caption: General workflow for using the deuterated standard.

1. Sample Preparation:

- A known amount of **Carboxyphosphamide Benzyl Ester-d4** is spiked into the biological sample (e.g., plasma, urine) as an internal standard.
- Proteins are precipitated, typically with a cold organic solvent like acetonitrile or methanol.
- The supernatant is then subjected to either liquid-liquid extraction or solid-phase extraction to isolate the analyte and internal standard from matrix components.

2. LC-MS/MS Analysis:

- The extracted sample is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
- The chromatographic conditions are optimized to separate carboxyphosphamide and its deuterated internal standard from other metabolites and endogenous compounds.
- The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both the analyte and the internal standard.

3. Quantification:

- A calibration curve is generated using known concentrations of non-labeled carboxyphosphamide spiked with the same amount of the d4-internal standard.
- The concentration of carboxyphosphamide in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Safety Information

The safety data for **Carboxyphosphamide Benzyl Ester-d4** is not extensively documented. However, as a derivative of a cytotoxic drug metabolite, it should be handled with extreme caution in a laboratory setting designed for handling potent compounds. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn. For related compounds like benzyl benzoate, hazards include being harmful if swallowed and toxic to aquatic life.^{[4][5]} All handling should be performed in a well-ventilated area or a chemical fume hood.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a formal Certificate of Analysis or Safety Data Sheet provided by a chemical supplier. All laboratory work should be conducted in accordance with institutional safety guidelines and regulations.

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